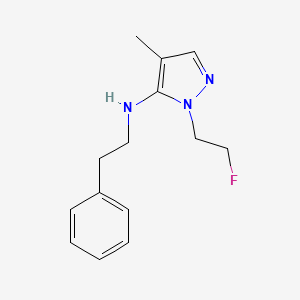

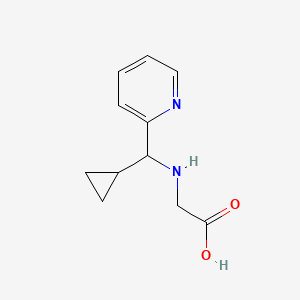

methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Methyl-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-carboxylat ist eine chirale Verbindung mit einer Pyrrolidinringstruktur. Diese Verbindung zeichnet sich durch ihre Stereochemie aus, die eine entscheidende Rolle für ihr chemisches Verhalten und ihre biologische Aktivität spielt. Das Vorhandensein sowohl von Benzyl- als auch von Phenylgruppen, die an den Pyrrolidinring gebunden sind, trägt zu seiner Komplexität und dem Potenzial für vielfältige Anwendungen bei.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Methyl-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-carboxylat beinhaltet typischerweise mehrstufige organische Reaktionen. Ein gängiges Verfahren beginnt mit der Herstellung des Pyrrolidinrings, gefolgt von der Einführung der Benzyl- und Phenylgruppen. Die Stereochemie wird durch die Verwendung chiraler Katalysatoren oder chiraler Ausgangsmaterialien gesteuert. Reaktionsbedingungen umfassen oft die Verwendung von Lösungsmitteln wie Dichlormethan oder Toluol und Reagenzien wie Lithiumdiisopropylamid (LDA) für Deprotonierungsschritte .

Industrielle Produktionsmethoden

Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege umfassen, jedoch in größerem Maßstab. Die Verwendung von Durchflussreaktoren und automatisierten Systemen kann die Effizienz und Ausbeute des Produktionsprozesses verbessern. Reinigungsschritte wie Kristallisation oder Chromatographie werden eingesetzt, um die gewünschte enantiomere Reinheit zu gewährleisten.

Analyse Chemischer Reaktionen

Arten von Reaktionen

Methyl-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-carboxylat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen einführen.

Reduktion: Diese Reaktion kann sauerstoffhaltige funktionelle Gruppen entfernen oder Doppelbindungen reduzieren.

Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.

Gängige Reagenzien und Bedingungen

Oxidation: Reagenzien wie Kaliumpermanganat (KMnO₄) oder Chromtrioxid (CrO₃) werden häufig verwendet.

Reduktion: Reagenzien wie Natriumborhydrid (NaBH₄) oder Lithiumaluminiumhydrid (LiAlH₄) werden eingesetzt.

Substitution: Bedingungen umfassen oft Nucleophile wie Natriumazid (NaN₃) oder Elektrophile wie Alkylhalogenide.

Hauptprodukte

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Carbonsäuren ergeben, während die Reduktion Alkohole oder Alkane erzeugen kann.

Wissenschaftliche Forschungsanwendungen

Methyl-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-carboxylat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als chiraler Baustein bei der Synthese komplexer Moleküle verwendet.

Biologie: Es dient als Ligand bei der Untersuchung von Enzym-Substrat-Wechselwirkungen.

Medizin: Es wird auf seine potenziellen therapeutischen Wirkungen untersucht, insbesondere bei der Behandlung neurologischer Erkrankungen.

Industrie: Es wird bei der Entwicklung neuer Materialien mit spezifischen Eigenschaften verwendet.

Wirkmechanismus

Der Wirkmechanismus von Methyl-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-carboxylat beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen. Die Verbindung kann an Rezeptoren oder Enzyme binden und deren Aktivität verändern. Die beteiligten Pfade können die Modulation der Neurotransmitterfreisetzung oder die Inhibition spezifischer Enzyme umfassen .

Wirkmechanismus

The mechanism of action of methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The pathways involved may include modulation of neurotransmitter release or inhibition of specific enzymes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

- Methyl-(3R,4S)-1-Benzyl-4-(4-methylphenyl)-3-pyrrolidincarboxylat

- Methyl-(3R,4S)-1-Benzyl-4-(4-chlorphenyl)-3-pyrrolidincarboxylat

Einzigartigkeit

Methyl-(3R,4S)-1-Benzyl-4-phenylpyrrolidin-3-carboxylat ist aufgrund seiner spezifischen Stereochemie und des Vorhandenseins sowohl von Benzyl- als auch von Phenylgruppen einzigartig. Diese Merkmale tragen zu seinen einzigartigen chemischen und biologischen Eigenschaften bei und machen es für verschiedene Anwendungen wertvoll .

Eigenschaften

Molekularformel |

C19H21NO2 |

|---|---|

Molekulargewicht |

295.4 g/mol |

IUPAC-Name |

methyl (3R,4S)-1-benzyl-4-phenylpyrrolidine-3-carboxylate |

InChI |

InChI=1S/C19H21NO2/c1-22-19(21)18-14-20(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-11,17-18H,12-14H2,1H3/t17-,18+/m1/s1 |

InChI-Schlüssel |

CBOILEULVFQPKE-MSOLQXFVSA-N |

Isomerische SMILES |

COC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2)CC3=CC=CC=C3 |

Kanonische SMILES |

COC(=O)C1CN(CC1C2=CC=CC=C2)CC3=CC=CC=C3 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(3-aminophenyl)-3-[4-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B11759809.png)

![(4E)-3-(chloromethyl)-4-[(1H-indol-4-yl)methylidene]-4,5-dihydro-1,2-oxazol-5-one](/img/structure/B11759815.png)

![(2R)-2-[3,5-bis(trifluoromethyl)phenyl]piperidine](/img/structure/B11759825.png)

![(1R,2E)-N-[(3-chlorophenyl)methoxy]-1,7,7-trimethylbicyclo[2.2.1]heptan-2-imine](/img/structure/B11759829.png)

![4-Chloro-2-[(2,2-dimethylhydrazin-1-ylidene)methyl]phenol](/img/structure/B11759851.png)

-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11759869.png)